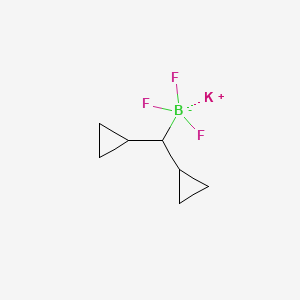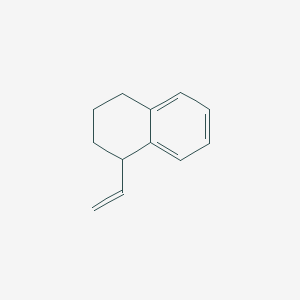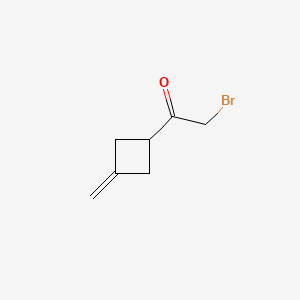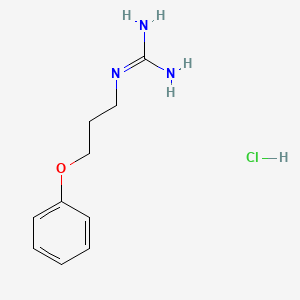
N-(3-phenoxypropyl)guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenoxypropyl)guanidine hydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This compound is characterized by the presence of a phenoxypropyl group attached to the guanidine moiety, which imparts unique properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenoxypropyl)guanidine hydrochloride typically involves the reaction of 3-phenoxypropylamine with a guanylating agent. One common method is the use of di(imidazole-1-yl)methanimine as the guanylating reagent. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach. This method allows for the efficient production of the compound in high yields. The process involves the sequential addition of reactants and catalysts, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-phenoxypropyl)guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxypropyl oxides, while substitution reactions can produce various substituted guanidines .
Applications De Recherche Scientifique
N-(3-phenoxypropyl)guanidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of N-(3-phenoxypropyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates. This mechanism is similar to that of other guanidine compounds .
Comparaison Avec Des Composés Similaires
- N-(2-phenoxyethyl)guanidine hydrochloride
- N-(4-phenoxybutyl)guanidine hydrochloride
- N-(3-phenoxypropyl)guanidine nitrate
Comparison: N-(3-phenoxypropyl)guanidine hydrochloride is unique due to its specific phenoxypropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H16ClN3O |
|---|---|
Poids moléculaire |
229.71 g/mol |
Nom IUPAC |
2-(3-phenoxypropyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c11-10(12)13-7-4-8-14-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H4,11,12,13);1H |
Clé InChI |
MOHUIVOYBHRYLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCN=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
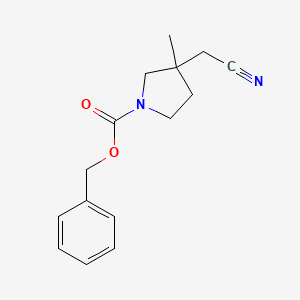
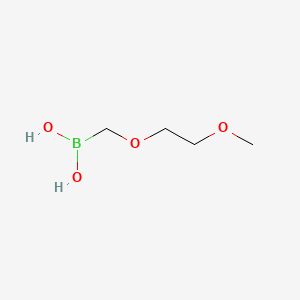
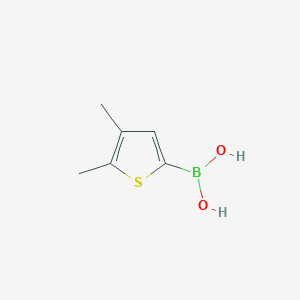
![[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B15299178.png)

![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)


